Dual MAO-A/MAO-B Inhibition: A Balanced Inhibitory Profile Distinct from the MAO-A Preference of Harmane
Norharmane exhibits a balanced, competitive inhibition of both MAO-A and MAO-B, with nearly identical Ki values of 1.2 ± 0.18 µM and 1.12 ± 0.19 µM, respectively [1]. In stark contrast, its structural analog harmane shows a pronounced selectivity for MAO-A, with a Ki of 55.54 ± 5.3 nM, which is approximately 20-fold more potent than its effect on MAO-B [1]. This fundamental difference in selectivity profile means that norharmane provides a distinct, non-selective tool for inhibiting both MAO isoforms, whereas harmane acts primarily as a MAO-A inhibitor. In other assay systems, norharmane's IC50 values for MAO-A and MAO-B are reported as 6.5 µM and 4.7 µM, respectively, further confirming its balanced activity [2].
| Evidence Dimension | MAO-A and MAO-B Inhibition (Ki) |
|---|---|
| Target Compound Data | MAO-A Ki = 1.2 ± 0.18 µM; MAO-B Ki = 1.12 ± 0.19 µM |
| Comparator Or Baseline | Harmane MAO-A Ki = 55.54 ± 5.3 nM; MAO-B Ki not reported (not a potent inhibitor) |
| Quantified Difference | Norharmane is ~46-fold less potent on MAO-A but is a functional inhibitor of both isoforms, unlike the MAO-A selective harmane. |
| Conditions | Recombinant human MAO-A and MAO-B enzymes; kinetic analysis of inhibition. |
Why This Matters
This balanced, dual inhibition profile is critical for research on neuroprotection where combined MAO-A/B inhibition is hypothesized to be more effective, as suggested by studies on Parkinson's disease risk reduction in smokers [3].
- [1] Herraiz T, Chaparro C. Human monoamine oxidase is inhibited by tobacco smoke: beta-carboline alkaloids act as potent and reversible inhibitors. Biochem Biophys Res Commun. 2005 Jan 14;326(2):378-86. doi: 10.1016/j.bbrc.2004.11.033. View Source
- [2] Norharmane. Product Information. GLPBIO. Accessed 2026. View Source
- [3] Hemmung der Monoaminoxidase durch die im Tabakrauch vorkommenden Tryptophanderivate Harman und Norharman: Eine mögliche Erklärung für die verminderte Inzidenz der Parkinson schen Krankheit bei Rauchern. Refubium. 2007. View Source
